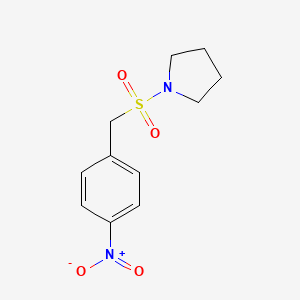
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine
Descripción general
Descripción
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine is a chemical compound with the molecular formula C11H14N2O4S and a molecular weight of 270.31 g/mol . It is known for its potent and selective inhibition of metalloproteinases (MMPs), a family of enzymes involved in the breakdown of extracellular matrix components. This compound has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins such as disintegrin and metalloproteinase domain-containing protein 17 .
Biochemical Pathways
Given its potential protein targets, it might influence pathways related to cell adhesion and migration, inflammation, and tissue remodeling .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 270305, a density of 14±01 g/cm3, and a boiling point of 4613±470 °C at 760 mmHg suggest that it might have reasonable bioavailability .
Result of Action
Based on its potential protein targets, it might influence processes such as cell adhesion, migration, inflammation, and tissue remodeling .
Análisis Bioquímico
Biochemical Properties
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine plays a crucial role in biochemical reactions by inhibiting metalloproteinases (MMPs). MMPs are enzymes that degrade extracellular matrix proteins, and their regulation is essential for tissue remodeling, wound healing, and pathological processes such as cancer metastasis. By inhibiting MMPs, this compound can modulate these processes. The compound interacts with the active site of MMPs, binding to the zinc ion present in the enzyme’s catalytic domain, thereby preventing substrate access and subsequent enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the inhibition of MMPs by this compound can reduce cell invasion and metastasis by preventing the degradation of the extracellular matrix. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MMPs can lead to altered signaling through pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of metalloproteinases, specifically interacting with the zinc ion in the catalytic domain. This binding inhibits the enzyme’s activity by blocking substrate access. Additionally, the compound may induce conformational changes in the enzyme, further reducing its catalytic efficiency. The inhibition of MMPs by this compound can also lead to changes in gene expression, particularly genes involved in extracellular matrix remodeling and cell migration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained inhibition of MMPs, resulting in prolonged effects on cell signaling and extracellular matrix remodeling.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits MMP activity without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of metalloproteinases. The compound interacts with enzymes and cofactors involved in the regulation of extracellular matrix components. Additionally, the inhibition of MMPs by this compound can affect metabolic flux and metabolite levels, particularly those related to tissue remodeling and inflammation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, where it can interact with cytoplasmic MMPs, or to the nucleus, where it may influence gene expression.
Métodos De Preparación
The synthesis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the sulfonyl linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its ability to inhibit metalloproteinases makes it valuable in studying the role of these enzymes in various biological processes.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-((4-Nitrobenzyl)sulfonyl)pyrrolidine can be compared with other sulfonyl-containing pyrrolidine derivatives. Similar compounds include:
1-((4-Methylbenzyl)sulfonyl)pyrrolidine: This compound has a methyl group instead of a nitro group, which may affect its reactivity and biological activity.
1-((4-Chlorobenzyl)sulfonyl)pyrrolidine: The presence of a chlorine atom instead of a nitro group can influence the compound’s chemical properties and interactions with enzymes.
The uniqueness of this compound lies in its potent and selective inhibition of metalloproteinases, which is attributed to the presence of the nitro group that enhances its binding affinity to the enzyme’s active site.
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)11-5-3-10(4-6-11)9-18(16,17)12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEYIHLMZBWOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477559 | |
| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340041-91-0 | |
| Record name | 1-[[(4-Nitrophenyl)methyl]sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340041-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Nitrophenyl)methanesulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine, 1-[[(4-nitrophenyl)methyl]sulfonyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


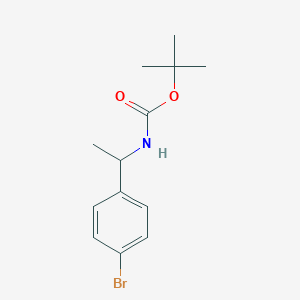
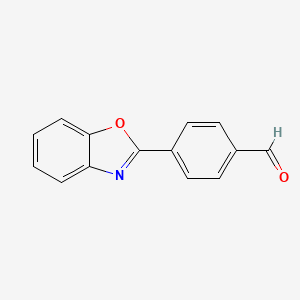
![{2-[(4-Fluorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1280704.png)
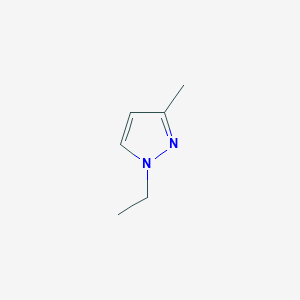

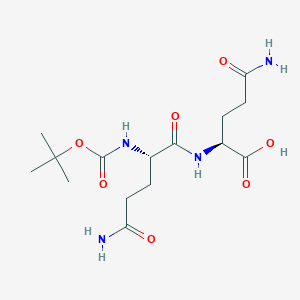

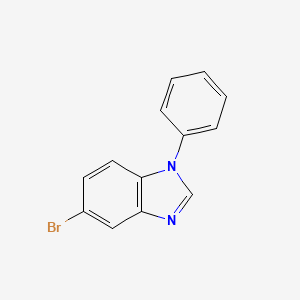
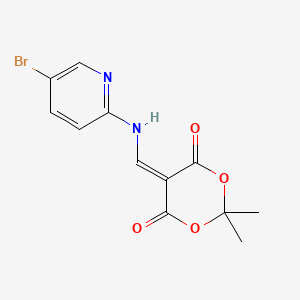

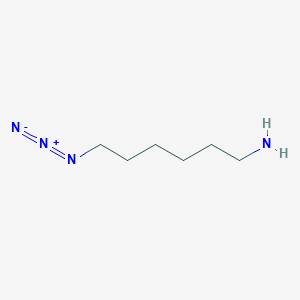

![5-Chloropyrido[4,3-b]pyrazine](/img/structure/B1280735.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
